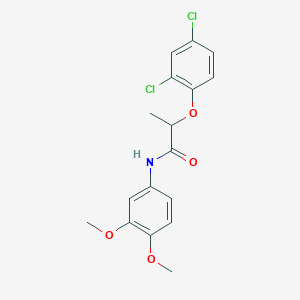
2-(2,4-dichlorophenoxy)-N-(3,4-dimethoxyphenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4-dichlorophenoxy)-N-(3,4-dimethoxyphenyl)propanamide, also known as DCPA, is a herbicide that is widely used in agriculture to control weeds. DCPA belongs to the chemical class of chloroacetanilides and is known for its selective and effective weed control. The chemical structure of DCPA is shown below:
Mechanism of Action
2-(2,4-dichlorophenoxy)-N-(3,4-dimethoxyphenyl)propanamide works by inhibiting the growth of weeds through interference with the synthesis of fatty acids in the plant. Specifically, 2-(2,4-dichlorophenoxy)-N-(3,4-dimethoxyphenyl)propanamide inhibits the enzyme acetyl-CoA carboxylase, which is involved in the biosynthesis of fatty acids. This leads to a buildup of toxic intermediates and ultimately results in the death of the weed.
Biochemical and Physiological Effects:
2-(2,4-dichlorophenoxy)-N-(3,4-dimethoxyphenyl)propanamide has been shown to have minimal toxicity to mammals, birds, and aquatic organisms. However, it can be toxic to some non-target plants and may have adverse effects on soil microbial communities. 2-(2,4-dichlorophenoxy)-N-(3,4-dimethoxyphenyl)propanamide has a short half-life in the environment and is rapidly degraded by soil microorganisms.
Advantages and Limitations for Lab Experiments
2-(2,4-dichlorophenoxy)-N-(3,4-dimethoxyphenyl)propanamide has several advantages for use in laboratory experiments. It is a selective herbicide that can be used to control weeds without affecting the growth of the crop plant. 2-(2,4-dichlorophenoxy)-N-(3,4-dimethoxyphenyl)propanamide is also relatively inexpensive and easy to apply. However, 2-(2,4-dichlorophenoxy)-N-(3,4-dimethoxyphenyl)propanamide has some limitations for use in laboratory experiments. It may have variable effects on different weed species and may require multiple applications for effective control.
Future Directions
There are several future directions for research on 2-(2,4-dichlorophenoxy)-N-(3,4-dimethoxyphenyl)propanamide. One area of research is the development of new formulations of 2-(2,4-dichlorophenoxy)-N-(3,4-dimethoxyphenyl)propanamide that are more effective and have reduced environmental impact. Another area of research is the use of 2-(2,4-dichlorophenoxy)-N-(3,4-dimethoxyphenyl)propanamide in combination with other herbicides to enhance weed control and reduce the development of herbicide resistance. Additionally, research is needed to better understand the long-term effects of 2-(2,4-dichlorophenoxy)-N-(3,4-dimethoxyphenyl)propanamide on soil microbial communities and non-target plants.
Synthesis Methods
2-(2,4-dichlorophenoxy)-N-(3,4-dimethoxyphenyl)propanamide can be synthesized by reacting 2,4-dichlorophenol with 3,4-dimethoxyaniline in the presence of a catalyst such as copper powder. The resulting intermediate is then reacted with propionyl chloride to form 2-(2,4-dichlorophenoxy)-N-(3,4-dimethoxyphenyl)propanamide. The synthesis of 2-(2,4-dichlorophenoxy)-N-(3,4-dimethoxyphenyl)propanamide is a complex and multi-step process that requires careful handling and expertise.
Scientific Research Applications
2-(2,4-dichlorophenoxy)-N-(3,4-dimethoxyphenyl)propanamide has been extensively studied for its weed control properties and has been found to be effective against a wide range of weed species. 2-(2,4-dichlorophenoxy)-N-(3,4-dimethoxyphenyl)propanamide is commonly used in turfgrass, vegetable, and fruit production systems. Research has shown that 2-(2,4-dichlorophenoxy)-N-(3,4-dimethoxyphenyl)propanamide can be used alone or in combination with other herbicides to enhance weed control and reduce the development of herbicide resistance.
properties
Molecular Formula |
C17H17Cl2NO4 |
|---|---|
Molecular Weight |
370.2 g/mol |
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-(3,4-dimethoxyphenyl)propanamide |
InChI |
InChI=1S/C17H17Cl2NO4/c1-10(24-14-6-4-11(18)8-13(14)19)17(21)20-12-5-7-15(22-2)16(9-12)23-3/h4-10H,1-3H3,(H,20,21) |
InChI Key |
SZAHEJZLZOKCAH-UHFFFAOYSA-N |
SMILES |
CC(C(=O)NC1=CC(=C(C=C1)OC)OC)OC2=C(C=C(C=C2)Cl)Cl |
Canonical SMILES |
CC(C(=O)NC1=CC(=C(C=C1)OC)OC)OC2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



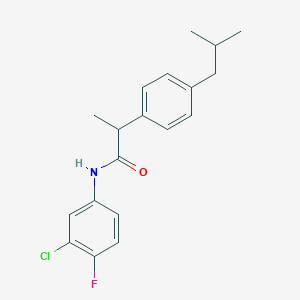

![Dimethyl 5-{[2-(4-isobutylphenyl)propanoyl]amino}isophthalate](/img/structure/B290797.png)
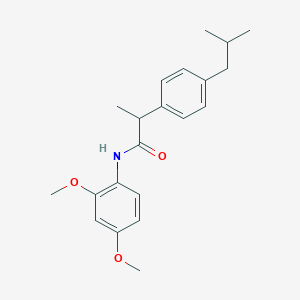

![Dimethyl 2-{[2-(4-isobutylphenyl)propanoyl]amino}terephthalate](/img/structure/B290801.png)
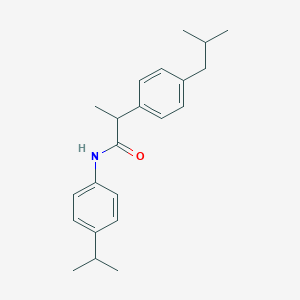
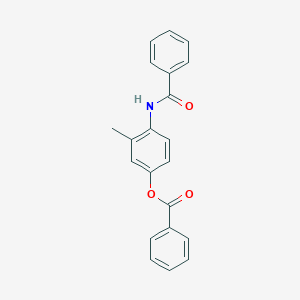

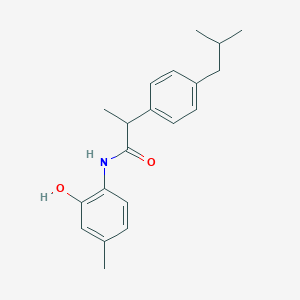
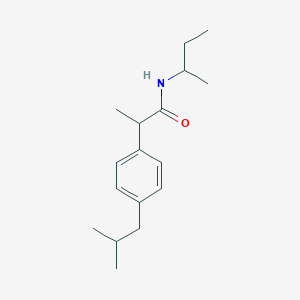
![N-[1-(hydroxymethyl)propyl]-3-methylbenzamide](/img/structure/B290812.png)
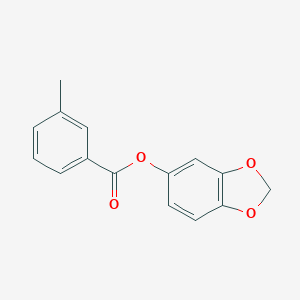
![4-({4-[(3-Methylbenzoyl)oxy]phenyl}sulfanyl)phenyl 3-methylbenzoate](/img/structure/B290815.png)